Galidesivir Hydrochloride: A Comprehensive Technical Review of its Antiviral Spectrum
Galidesivir Hydrochloride: A Comprehensive Technical Review of its Antiviral Spectrum
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Galidesivir (BCX4430) is a broad-spectrum antiviral agent demonstrating significant potential for the treatment of a wide array of RNA virus infections. As an adenosine nucleoside analog, its mechanism of action centers on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of most RNA viruses. This technical guide provides an in-depth overview of the antiviral spectrum of Galidesivir hydrochloride, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental evaluation.
Mechanism of Action
Galidesivir is a prodrug that, upon entering a host cell, is metabolized by cellular kinases into its active triphosphate form, Galidesivir triphosphate (Gal-TP).[1][2] This active metabolite acts as a competitive inhibitor of adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the viral RdRp.[2] The incorporation of Gal-TP into the growing RNA strand leads to premature chain termination, thereby halting viral replication.[1] Molecular docking studies have further elucidated the interaction between Galidesivir and the RdRp of various viruses, including SARS-CoV-2, highlighting the specific amino acid residues involved in its binding.[3]
dot
Caption: Intracellular activation of Galidesivir and inhibition of viral RNA synthesis.
Antiviral Spectrum: Quantitative Data
Galidesivir has demonstrated in vitro activity against a diverse range of RNA viruses from numerous families. The following table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50) for Galidesivir against various viruses in different cell lines.
| Virus Family | Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Arenaviridae | Lassa virus | Vero | 43.0 | >100 | >2.3 | [1] | |
| Bunyaviridae | Rift Valley fever virus | Vero | 20.4 - 41.6 | >100 | >2.4 - >4.9 | [1] | |
| La Crosse virus | Vero | - | >100 | >7.5 | [1] | ||
| Coronaviridae | SARS-CoV | Vero | 57.7 | >295 | >5.1 | [1] | |
| MERS-CoV | Vero E6 | 68.4 | >100 | >1.5 | [4] | ||
| SARS-CoV-2 | USA-WA1/2020 | Caco-2 | - | >100 | >11.2 (EC90) | [5] | |
| SARS-CoV-2 | USA-WA1/2020 | Vero-76 | - | >100 | >14.9 (EC90) | [5] | |
| Filoviridae | Marburg virus | Musoke, Ravn, Ci67 | HeLa | 4.4 - 6.7 | >200 | 38 - 55 | [1][6] |
| Ebola virus | Zaire | HeLa | 11.8 | >100 | >8.5 | [1] | |
| Sudan virus | HeLa | 3.4 | >100 | >29.4 | [1] | ||
| Flaviviridae | Yellow Fever Virus | Vero | - | >100 | >7 | [1] | |
| Dengue virus | Vero 76 | 32.8 | >295 | >9.0 | [1] | ||
| West Nile virus | PS | 2.3 | >100 | >42.9 | [1] | ||
| Japanese Encephalitis Virus | Vero 76 | 43.6 | >100 | >2.3 | [1] | ||
| Zika virus | Vero | - | - | - | [1] | ||
| Orthomyxoviridae | Influenza A virus | MDCK | 10.7 | >296 | >27.7 | [4] | |
| Paramyxoviridae | Measles virus | Vero 76 | 1.8 - 6.19 | >88 - >296 | >47.8 - 167 | [1][6] | |
| Nipah virus | HeLa | 41.9 | >100 | >2.4 | [1] | ||
| Picornaviridae | Human Rhinovirus | HeLa | 3.4 | >296 | >87.1 | [4] | |
| Pneumoviridae | Respiratory Syncytial Virus | MA104 | 11.0 | >89 | >8.1 | [4] | |
| Togaviridae | Venezuelan Equine Encephalitis Virus | HeLa | >100 | >100 | 1 | [4] | |
| Eastern Equine Encephalitis Virus | Vero 76 | 43.2 | >100 | >2.3 | [4] |
Note: EC50 and CC50 values can vary depending on the specific virus strain, cell line, and assay conditions used.
Experimental Protocols
The in vitro antiviral activity of Galidesivir is primarily assessed through two key experimental assays: the Cytopathic Effect (CPE) Inhibition Assay and the Virus Yield Reduction Assay.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.
Protocol:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero 76, A549) in 96-well microplates to form a confluent monolayer.[7]
-
Compound Preparation: Prepare serial dilutions of Galidesivir hydrochloride in cell culture medium. A typical concentration range is from 0.01 µM to 100 µM.[7]
-
Treatment and Infection:
-
Remove the growth medium from the cell monolayers.
-
Add the diluted Galidesivir to the wells. Include wells with no drug (virus control) and wells with no drug and no virus (cell control).[7]
-
Infect the cells (except for the cell control wells) with a standardized amount of virus that causes >80% CPE in the virus control wells within the incubation period.[7]
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until significant CPE is observed in the virus control wells (typically 2-6 days).[8]
-
Quantification of Cell Viability:
-
Data Analysis: The EC50 value is calculated as the concentration of Galidesivir that inhibits the viral CPE by 50% compared to the virus control. The CC50 value is determined in parallel on uninfected cells to assess the compound's cytotoxicity.
Virus Yield Reduction Assay
This assay quantifies the reduction in the amount of infectious virus particles produced in the presence of the antiviral compound.
Protocol:
-
Cell Seeding and Infection: Prepare confluent cell monolayers in 24- or 48-well plates and infect them with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After a viral adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of Galidesivir.
-
Incubation: Incubate the plates for a period sufficient for one or more rounds of viral replication (e.g., 24-72 hours).[11]
-
Harvesting Progeny Virus: Collect the cell culture supernatant, which contains the newly produced virus particles.[11]
-
Virus Titration: Determine the titer of the infectious virus in the harvested supernatants using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.[11][12]
-
Data Analysis: The viral titers from the Galidesivir-treated wells are compared to the titers from the untreated virus control wells. The EC50 is the concentration of the compound that reduces the virus yield by 50%.
Experimental and Logical Workflows
In Vitro Antiviral Screening Workflow
The general workflow for screening and characterizing the in vitro antiviral activity of a compound like Galidesivir follows a logical progression from initial high-throughput screening to more detailed mechanistic studies.
dot
Caption: A typical workflow for the discovery and characterization of antiviral compounds.
Resistance
As with many antiviral agents, the potential for the development of viral resistance to Galidesivir is a consideration. A study on tick-borne encephalitis virus (TBEV) identified a single amino acid substitution in the active site of the viral RdRp that conferred a 7-fold reduction in susceptibility to Galidesivir.[1] Notably, this resistance mutation also resulted in a significant decrease in viral fitness in vivo, suggesting a potential trade-off between drug resistance and viral viability.[1] Further research is needed to fully characterize the resistance profile of Galidesivir against a broader range of viruses.
Conclusion
Galidesivir hydrochloride is a promising broad-spectrum antiviral agent with a well-defined mechanism of action targeting the viral RdRp. Its demonstrated in vitro efficacy against a multitude of clinically significant RNA viruses, coupled with positive results in animal models, underscores its potential as a valuable therapeutic option for a variety of viral diseases. Continued research, including further clinical trials and resistance monitoring, will be crucial in fully defining its role in the antiviral armamentarium.
References
- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 8. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]
- 9. pblassaysci.com [pblassaysci.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
